molecular formula C19H17Cl2N3 B4325279 8-(3,4-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine

8-(3,4-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine

Cat. No.: B4325279
M. Wt: 358.3 g/mol
InChI Key: PSPGMOBAVRLTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,4-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine, commonly known as DPPZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of DPPZ involves the intercalation of the compound into the DNA double helix, resulting in the stabilization of the DNA structure. This stabilization leads to the inhibition of DNA replication and transcription, ultimately leading to cell death. The selectivity of DPPZ for cancer cells is due to the higher rate of DNA replication in cancer cells compared to normal cells.
Biochemical and Physiological Effects:
DPPZ has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, DPPZ has been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using DPPZ in lab experiments include its ease of synthesis, high potency, and selectivity for cancer cells. However, the limitations of using DPPZ include its poor solubility in aqueous solutions and the potential for off-target effects due to its interaction with other biomolecules.

Future Directions

There are several future directions for the research and development of DPPZ. One direction is the optimization of the synthesis process to improve the yield and purity of the compound. Another direction is the development of novel formulations of DPPZ to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of DPPZ and to identify potential off-target effects of the compound. Finally, the potential applications of DPPZ in other fields, such as materials science and biochemistry, should be further explored.
Conclusion:
In conclusion, DPPZ is a synthetic compound that has shown promising potential for applications in various fields, including medicinal chemistry, materials science, and biochemistry. The compound exhibits potent anticancer activity by selectively targeting DNA and has low toxicity in normal cells. However, further research is needed to optimize the synthesis process, improve the solubility and bioavailability of the compound, and elucidate its mechanism of action and potential off-target effects.

Scientific Research Applications

DPPZ has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, DPPZ has been shown to exhibit potent anticancer activity by selectively targeting DNA. In materials science, DPPZ has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In biochemistry, DPPZ has been used as a tool for studying DNA-protein interactions.

Properties

IUPAC Name

11-(3,4-dichlorophenyl)-3,4,5,7-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3/c1-10-18-11(2)23(4)12(3)19(18)17-8-14(9-24(17)22-10)13-5-6-15(20)16(21)7-13/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPGMOBAVRLTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN3C=C(C=C3C2=C(N1C)C)C4=CC(=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(3,4-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine
Reactant of Route 2
Reactant of Route 2
8-(3,4-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine
Reactant of Route 3
Reactant of Route 3
8-(3,4-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine
Reactant of Route 4
Reactant of Route 4
8-(3,4-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine
Reactant of Route 5
8-(3,4-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine
Reactant of Route 6
Reactant of Route 6
8-(3,4-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine

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